

BRC4wt vs. Other BRC Repeats in RAD51 Binding: A Comparative Guide

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The interaction between the breast cancer susceptibility protein 2 (BRCA2) and the recombinase RAD51 is a cornerstone of homologous recombination, a critical DNA double-strand break repair pathway. This interaction is primarily mediated by a series of conserved motifs within BRCA2 known as BRC repeats. Among these, the fourth BRC repeat (BRC4) is one of the most extensively studied. This guide provides an objective comparison of the binding of BRC4 to RAD51 versus that of other BRC repeats, supported by experimental data, detailed protocols, and visualizations to elucidate the underlying molecular mechanisms.

Quantitative Comparison of BRC Repeat Binding to RAD51

The eight BRC repeats of human BRCA2 are not functionally equivalent in their interaction with RAD51. They can be broadly categorized into two distinct classes based on their binding affinities and functional consequences. BRC repeats 1-4 exhibit a high affinity for free RAD51, whereas repeats 5-8 have a lower affinity for free RAD51 but a high affinity for the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament.[1][2] This differential binding is critical for the proper regulation of RAD51 activity during homologous recombination.

The following table summarizes the apparent dissociation constants (Kd) for the interaction of individual BRC repeats with RAD51, as determined by GST pull-down assays. A lower Kd value indicates a higher binding affinity.



BRC Repeat	Apparent Kd (μM) for RAD51	Reference
BRC1	~1-2	[2]
BRC2	~1-2	[2]
BRC3	~4	[2]
BRC4wt	~1-2	[2]
BRC5	>20	[2]
BRC6	>20	[2]
BRC7	>20	[2]
BRC8	>20	[2]

Table 1: Comparison of the binding affinities of individual BRC repeats for free RAD51. Data are derived from quantitative analysis of GST pull-down assays.

Functional Consequences of Differential RAD51 Binding

The distinct binding affinities of the two BRC repeat classes translate into different functional effects on RAD51:

- BRC1-4 (including BRC4wt): By binding to free RAD51 with high affinity, these repeats act
 as chaperones, preventing RAD51 from binding to double-stranded DNA (dsDNA) and
 inhibiting its ATPase activity.[1][2] This ensures that RAD51 is specifically loaded onto ssDNA
 at the site of a DNA break, a crucial step for initiating homologous recombination.[1]
- BRC5-8: These repeats preferentially bind to the RAD51-ssDNA filament, stabilizing this key intermediate in the recombination process.[1][2] This stabilization is essential for the subsequent search for a homologous template and strand invasion.

Experimental Protocols



To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Glutathione S-Transferase (GST) Pull-Down Assay

This assay is used to qualitatively and quantitatively assess the interaction between GST-tagged BRC repeats and RAD51.

Materials:

- Purified GST-tagged BRC repeat proteins (BRC1, BRC2, BRC3, BRC4wt, BRC5, BRC6, BRC7, BRC8)
- Purified human RAD51 protein
- Glutathione-Sepharose 4B beads
- Binding Buffer: 25 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, 0.05%
 (v/v) Nonidet P-40, 10% (v/v) glycerol
- Wash Buffer: 25 mM Tris-HCl (pH 7.5), 500 mM KCl, 1 mM DTT, 0.05% (v/v) Nonidet P-40, 10% (v/v) glycerol
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 20 mM reduced glutathione
- SDS-PAGE gels and staining reagents (e.g., SYPRO Orange)

Procedure:

- · Immobilization of GST-BRC Repeats:
 - Incubate a fixed amount (e.g., 5 μg) of each GST-BRC repeat with equilibrated
 Glutathione-Sepharose 4B beads in Binding Buffer for 1 hour at 4°C with gentle rotation.
- Binding of RAD51:
 - Wash the beads three times with Binding Buffer to remove unbound GST-BRC repeats.



- Add increasing concentrations of purified RAD51 protein to the beads and incubate for 1 hour at 4°C with gentle rotation.
- Washing:
 - Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins by adding Elution Buffer and incubating for 15 minutes at room temperature.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by staining with SYPRO Orange.
 - Quantify the amount of bound RAD51 using densitometry and a standard curve of known RAD51 concentrations.
 - The apparent Kd can be determined by plotting the amount of bound RAD51 as a function of the RAD51 concentration and fitting the data to a one-site binding model.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to analyze the formation of protein-DNA complexes and how BRC repeats can modulate the binding of RAD51 to ssDNA or dsDNA.

Materials:

- Purified RAD51 protein
- Purified BRC repeat proteins
- 32P-labeled ssDNA or dsDNA oligonucleotides
- Binding Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 100 μg/ml BSA, 5% (v/v) glycerol, 1 mM ATP, 2 mM MgCl2, 2 mM CaCl2
- Loading Buffer: 50% (v/v) glycerol, 0.1% (w/v) bromophenol blue



- Native polyacrylamide gel (e.g., 6%)
- TBE Buffer: 89 mM Tris-borate, 2 mM EDTA

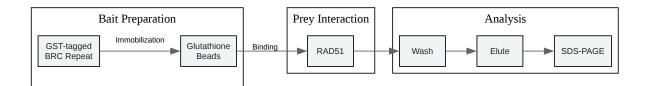
Procedure:

- Reaction Setup:
 - In a reaction tube, combine RAD51, the desired BRC repeat, and the 32P-labeled DNA probe in Binding Buffer.
 - Incubate the reaction mixture at 37°C for 30 minutes to allow complex formation.
- Electrophoresis:
 - Add Loading Buffer to the reaction.
 - Load the samples onto a pre-run native polyacrylamide gel.
 - Run the gel in TBE Buffer at a constant voltage (e.g., 150 V) at 4°C.
- Analysis:
 - Dry the gel and expose it to a phosphor screen.
 - Visualize the bands using a phosphorimager. A shift in the mobility of the labeled DNA indicates the formation of a protein-DNA complex. The effect of different BRC repeats on the formation and stability of these complexes can be compared.

Signaling Pathways and Logical Relationships

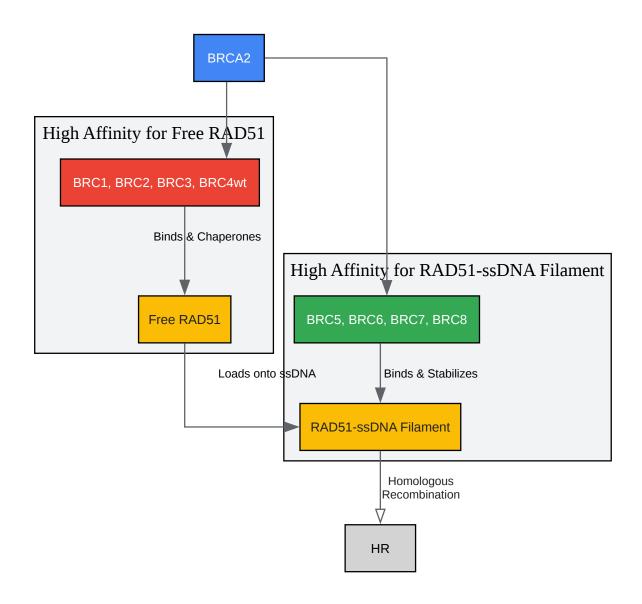
The differential binding of BRC repeats to RAD51 is a key regulatory node in the homologous recombination pathway. The following diagrams illustrate the experimental workflow for assessing these interactions and the logical relationship of BRC repeats in controlling RAD51.





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Caption: GST Pull-Down Assay Workflow



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References

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